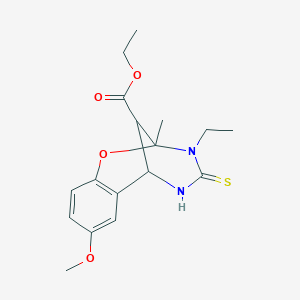![molecular formula C11H11FN2O2 B2385008 N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide CAS No. 2093469-30-6](/img/structure/B2385008.png)
N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide, also known as CFM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CFM-4 is a small molecule that belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the normal cellular processes that are necessary for cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. This compound has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide. One potential application is in combination therapy with other chemotherapeutic agents to enhance its antitumor activity. Another direction is the development of prodrugs or analogs of this compound that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's disease, which are characterized by abnormal microtubule function.
Synthesis Methods
The synthesis of N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide involves a multi-step process that includes the reaction of 2-fluoro-4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-cyanopropylamine to yield the final product, this compound. The purity of the synthesized compound is ensured by using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide has been extensively studied for its potential applications in drug development. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Properties
IUPAC Name |
N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-7(6-13)14-11(16)9-4-3-8(15)5-10(9)12/h3-5,7,15H,2H2,1H3,(H,14,16)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXDPPUOAGSODG-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=C(C=C(C=C1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C#N)NC(=O)C1=C(C=C(C=C1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2384931.png)
![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2384935.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)
![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)

![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)
